molecular formula C8H9NO4S2 B1355663 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid CAS No. 923129-16-2

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid

Cat. No. B1355663
CAS RN: 923129-16-2
M. Wt: 247.3 g/mol
InChI Key: LMYZTCQLGNOUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid” is an organic compound with the molecular formula C8H9NO4S2 . It has a molecular weight of 247.3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid” is 1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid” is a powder that is stored at room temperature .

Scientific Research Applications

Catalytic Applications

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid and related compounds are involved in catalytic reactions. For instance, thiophene-2-carboxylates substituted at the 3-position with sulfamoyl groups are coupled with various aryl/heteroaryl bromides, achieving regiospecific arylations (Bheeter, Bera, & Doucet, 2013). Similarly, 3-thiophene- and 3-furancarboxylic acids undergo perarylation, leading to tetraarylated products (Nakano, Tsurugi, Satoh, & Miura, 2008).

Mass Spectrometry Applications

In mass spectrometry, the differentiation of isomeric substituted thiophene-2-carboxylic acids is noteworthy. This distinction is crucial in identifying compounds and understanding their fragmentation patterns (Fisichella, Occhipinti, Consiglio, Spinelli, & Noto, 1982).

Synthesis of Derivatives

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid is involved in synthesizing various derivatives. For instance, 3-carboalkoxy-2,3-dihydrothiophenes, synthesized from thiophene-3-carboxylic acid, are used as potential β-lactamase inhibitors (Lange, Savard, Viswanatha, & Dmitrienko, 1985).

Applications in Heterocyclic Syntheses

The compound plays a role in the synthesis of heterocyclic compounds like thienopyridinones and thienopyranones, showcasing its utility in creating diverse molecular structures (Ames & Ribeiro, 1975).

Application in Polymer Synthesis

This acid is also significant in synthesizing water-soluble polythiophene carboxylic acids, which have potential applications in various fields due to their unique solution properties (Kim, Chen, Gong, & Osada, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYZTCQLGNOUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585384
Record name 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid

CAS RN

923129-16-2
Record name 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid interact with AmpC β-lactamase at a molecular level?

A1: The research paper describes the crystal structure of AmpC β-lactamase complexed with 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid, designated as "fragment 48" []. While the abstract doesn't provide specific details about the interaction, the crystal structure determination suggests that this compound binds to the enzyme's active site. Further analysis of the crystal structure could reveal the specific amino acid residues involved in the interaction and the types of chemical bonds formed. This information is crucial for understanding the compound's potential as an inhibitor of AmpC β-lactamase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.